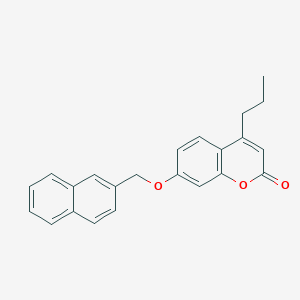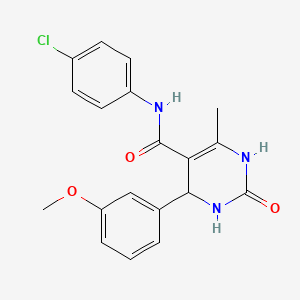![molecular formula C22H25N3O5S B4964050 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4964050.png)
4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various cancers. This compound was first synthesized by Bayer Pharmaceuticals in the early 2000s and has since been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Mécanisme D'action
4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 inhibits the activity of several kinases involved in tumor growth and angiogenesis. It binds to the ATP-binding site of these kinases, preventing the transfer of phosphate groups to downstream signaling molecules. This results in the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth and angiogenesis. In addition, 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 has been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize and can be obtained commercially. However, one limitation is that it has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006. One area of research is the development of more specific inhibitors that target only the kinases involved in tumor growth and angiogenesis. Another area of research is the identification of biomarkers that can predict which patients will respond to 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 treatment. Finally, the combination of 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 with other cancer treatments, such as chemotherapy and radiation therapy, is an area of active research.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 involves a multi-step process that starts with the reaction of 4-aminobenzenesulfonamide and 4-nitrophenyl butyrate to form the intermediate compound 4-nitrophenyl 4-aminobenzenesulfonate. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting compound is then reacted with 3,4-dimethyl-5-isoxazolecarboxylic acid to form the final product, 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006.
Applications De Recherche Scientifique
4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 has been extensively studied for its potential therapeutic applications in various cancers. It has been shown to inhibit the activity of several kinases, including RAF kinase, VEGFR-2, and PDGFR-β, which are involved in tumor growth and angiogenesis. 4-butoxy-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide 43-9006 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
4-butoxy-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-4-5-14-29-19-10-6-17(7-11-19)21(26)23-18-8-12-20(13-9-18)31(27,28)25-22-15(2)16(3)24-30-22/h6-13,25H,4-5,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADVWQQGPBNRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4963992.png)
![N-[3-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B4964005.png)

![methyl 4,5-dimethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4964008.png)
![3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4964012.png)

![N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide](/img/structure/B4964029.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4964045.png)

![ethyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4964059.png)
![(cyclopropylmethyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propylamine](/img/structure/B4964062.png)
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B4964067.png)